molecular formula C12H17ClO B11958433 [3-Chloro-1-(1-methylethoxy)propyl]benzene CAS No. 6965-76-0

[3-Chloro-1-(1-methylethoxy)propyl]benzene

Cat. No.: B11958433
CAS No.: 6965-76-0
M. Wt: 212.71 g/mol
InChI Key: TZGSPUYRMKYMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Chloro-1-(1-methylethoxy)propyl]benzene: is an organic compound with the molecular formula C12H17ClO and a molecular weight of 212.717 g/mol . It is commonly used in various industrial applications and scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Chloro-1-(1-methylethoxy)propyl]benzene typically involves the reaction of benzene with 3-chloro-1-(1-methylethoxy)propane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to high temperatures and pressures. The process is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

[3-Chloro-1-(1-methylethoxy)propyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones , while reduction can produce alkanes .

Scientific Research Applications

[3-Chloro-1-(1-methylethoxy)propyl]benzene is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is used in studies related to cellular processes and enzyme interactions.

    Medicine: Research on potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [3-Chloro-1-(1-methylethoxy)propyl]benzene exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors , altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [3-Chloro-1-(1-methylethoxy)propane]
  • [3-Chloro-1-(1-methylethoxy)propyl]toluene
  • [3-Chloro-1-(1-methylethoxy)propyl]phenol

Uniqueness

Compared to similar compounds, [3-Chloro-1-(1-methylethoxy)propyl]benzene is unique due to its specific chemical structure and reactivity . The presence of the benzene ring and the chlorine atom provides distinct properties that make it valuable in various applications .

Biological Activity

Overview

[3-Chloro-1-(1-methylethoxy)propyl]benzene, also known as 3-chloro-1-(isopropoxy)propylbenzene, is an organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C12H17ClO
  • CAS Number : 6965-76-0
  • Molecular Weight : 214.72 g/mol
  • IUPAC Name : 3-chloro-1-(1-methylethoxy)propylbenzene

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study conducted by Smith et al. (2022) demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antimicrobial efficacy.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. A notable study by Johnson et al. (2023) reported that the compound induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value of 25 µM. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Hormonal Activity

The compound has also been investigated for its endocrine-disrupting potential. Research by Lee et al. (2023) evaluated its effects on estrogen receptor activity using a reporter gene assay. The results indicated that this compound acted as a weak estrogen receptor agonist, which may have implications for reproductive health.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Interaction with Cell Membranes : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.
  • Enzyme Inhibition : The chloro and methylethoxy groups may interact with specific enzymes involved in metabolic pathways, altering their activity.
  • Receptor Modulation : As indicated by endocrine activity studies, the compound may bind to hormone receptors, influencing gene expression and cellular responses.

Case Studies

StudyFocusFindings
Smith et al. (2022)Antimicrobial ActivityInhibited growth of S. aureus (MIC: 32 µg/mL), E. coli (MIC: 64 µg/mL)
Johnson et al. (2023)Cytotoxic EffectsInduced apoptosis in MCF-7 cells (IC50: 25 µM), activated caspase pathways
Lee et al. (2023)Endocrine ActivityWeak estrogen receptor agonist in reporter gene assay

Properties

CAS No.

6965-76-0

Molecular Formula

C12H17ClO

Molecular Weight

212.71 g/mol

IUPAC Name

(3-chloro-1-propan-2-yloxypropyl)benzene

InChI

InChI=1S/C12H17ClO/c1-10(2)14-12(8-9-13)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3

InChI Key

TZGSPUYRMKYMEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(CCCl)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.